![molecular formula C25H21FN2O3 B2786441 N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-fluorobenzamide CAS No. 1359396-13-6](/img/structure/B2786441.png)
N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-fluorobenzamide, also known as E-7869, is a novel small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound was first synthesized in 2006 by a group of scientists at Eisai Research Institute in Japan. Since then, several studies have been conducted to investigate its mechanism of action and its potential applications in cancer treatment.
作用机制
The exact mechanism of action of N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-fluorobenzamide is not fully understood. However, it is believed that this compound inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of other proteins that are essential for cancer cell growth and survival. By inhibiting HSP90, this compound disrupts the function of these proteins and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects in cancer cells. These include inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. In addition, this compound has been shown to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival.
实验室实验的优点和局限性
One of the main advantages of using N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-fluorobenzamide in lab experiments is its specificity for HSP90. This compound has been shown to selectively inhibit HSP90 without affecting other proteins in the cell. In addition, this compound has a relatively low toxicity profile, which makes it a promising candidate for cancer therapy.
However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the compound to cells in culture or in animal models. In addition, the exact mechanism of action of this compound is not fully understood, which makes it challenging to optimize its use in cancer therapy.
未来方向
Despite these limitations, N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-fluorobenzamide holds great promise for cancer therapy. Several future directions for research include:
1. Investigating the use of this compound in combination with other cancer therapies to enhance its efficacy.
2. Developing new formulations of this compound that improve its solubility and bioavailability.
3. Identifying biomarkers that can predict the response of cancer cells to this compound.
4. Conducting clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
5. Investigating the potential use of this compound in other diseases, such as neurodegenerative disorders.
In conclusion, this compound is a novel small molecule inhibitor that has shown great promise for cancer therapy. While the exact mechanism of action of this compound is not fully understood, several studies have shown that it inhibits the growth of various cancer cell lines and induces apoptosis. Future research in this area is needed to optimize the use of this compound in cancer therapy and to explore its potential applications in other diseases.
合成方法
The synthesis of N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-fluorobenzamide involves several steps, including the reaction of 4-methoxyphenylacetic acid with ethyl chloroformate to form ethyl 4-methoxyphenylacetate. This intermediate is then reacted with 2-amino-4-ethoxy-6-methylquinoline to form the desired product, this compound. The synthesis of this compound has been optimized over the years to improve its yield and purity.
科学研究应用
N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-fluorobenzamide has been extensively studied for its potential use in cancer therapy. Several studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer therapy.
属性
IUPAC Name |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3/c1-3-31-24-15-23(16-7-10-20(30-2)11-8-16)28-22-12-9-19(14-21(22)24)27-25(29)17-5-4-6-18(26)13-17/h4-15H,3H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEFPRWQABFQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2786360.png)
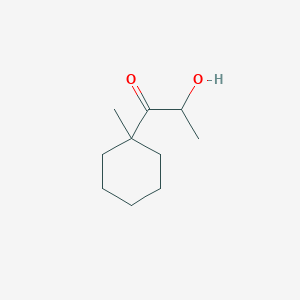
![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B2786363.png)
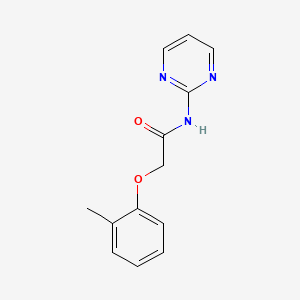

![Methyl 4-(7-ethoxy-2-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate](/img/structure/B2786368.png)

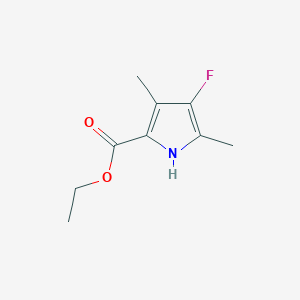

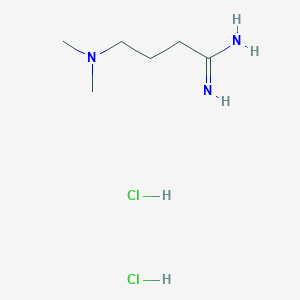
![Ethyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2786376.png)
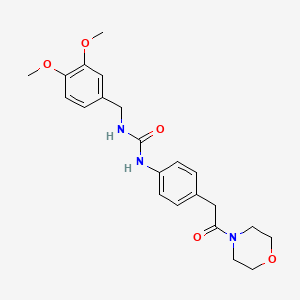
![4-Fluorobenzo[d]oxazol-2-amine](/img/structure/B2786379.png)